

# An In-depth Technical Guide to 1-methyl-4-acetylindole

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## Compound of Interest

|                |                                    |
|----------------|------------------------------------|
| Compound Name: | 1-(1-Methyl-1H-indol-4-yl)ethanone |
| CAS No.:       | 120160-29-4                        |
| Cat. No.:      | B168952                            |

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## Abstract

This technical guide provides a comprehensive overview of 1-methyl-4-acetylindole, a substituted indole of interest in medicinal chemistry and synthetic organic chemistry. While direct experimental data for this specific isomer is limited in publicly accessible literature, this document synthesizes information from closely related analogues and foundational chemical principles to offer a detailed profile. The guide covers the compound's molecular formula, molecular weight, and predicted physicochemical properties. It outlines robust synthetic strategies, including the N-methylation of 4-acetylindole and the Fischer indole synthesis, complete with detailed experimental protocols. Furthermore, it delves into the expected spectroscopic characteristics ( $^1\text{H}$  NMR,  $^{13}\text{C}$  NMR, and Mass Spectrometry) based on established data for its isomers and precursors. The guide also discusses the potential applications and biological significance of the indole scaffold, providing context for the relevance of 1-methyl-4-acetylindole in drug discovery and development.

# Introduction to the Indole Scaffold and 1-methyl-4-acetylindole

The indole nucleus, a bicyclic aromatic heterocycle, is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products, pharmaceuticals, and biologically active molecules. Its unique electronic properties and ability to participate in various intermolecular interactions make it a versatile building block in drug design. Substituted indoles, such as 1-methyl-4-acetylindole, offer a diverse chemical space for the development of novel therapeutic agents targeting a wide array of biological pathways.

1-methyl-4-acetylindole, specifically, is a derivative of indole featuring a methyl group at the N1 position and an acetyl group at the C4 position. The N-methylation can significantly alter the compound's physicochemical properties, such as its lipophilicity and hydrogen bonding capacity, which in turn can influence its pharmacokinetic and pharmacodynamic profile. The C4-acetyl group provides a handle for further chemical modifications and can also play a role in the molecule's interaction with biological targets.

## Physicochemical Properties

The molecular formula of 1-methyl-4-acetylindole is  $C_{11}H_{11}NO$ . This is derived from the parent 4-acetylindole ( $C_{10}H_9NO$ ) by the substitution of the hydrogen on the indole nitrogen with a methyl group.

| Property          | Value                              | Source                 |
|-------------------|------------------------------------|------------------------|
| Molecular Formula | $C_{11}H_{11}NO$                   | Calculated             |
| Molecular Weight  | 173.21 g/mol                       | [1]                    |
| IUPAC Name        | 1-(1-methyl-1H-indol-4-yl)ethanone | Systematically Derived |
| CAS Number        | Not assigned                       |                        |

Note: The molecular weight is consistent with its isomer, 1-(1-methyl-1H-indol-3-yl)ethanone[1].

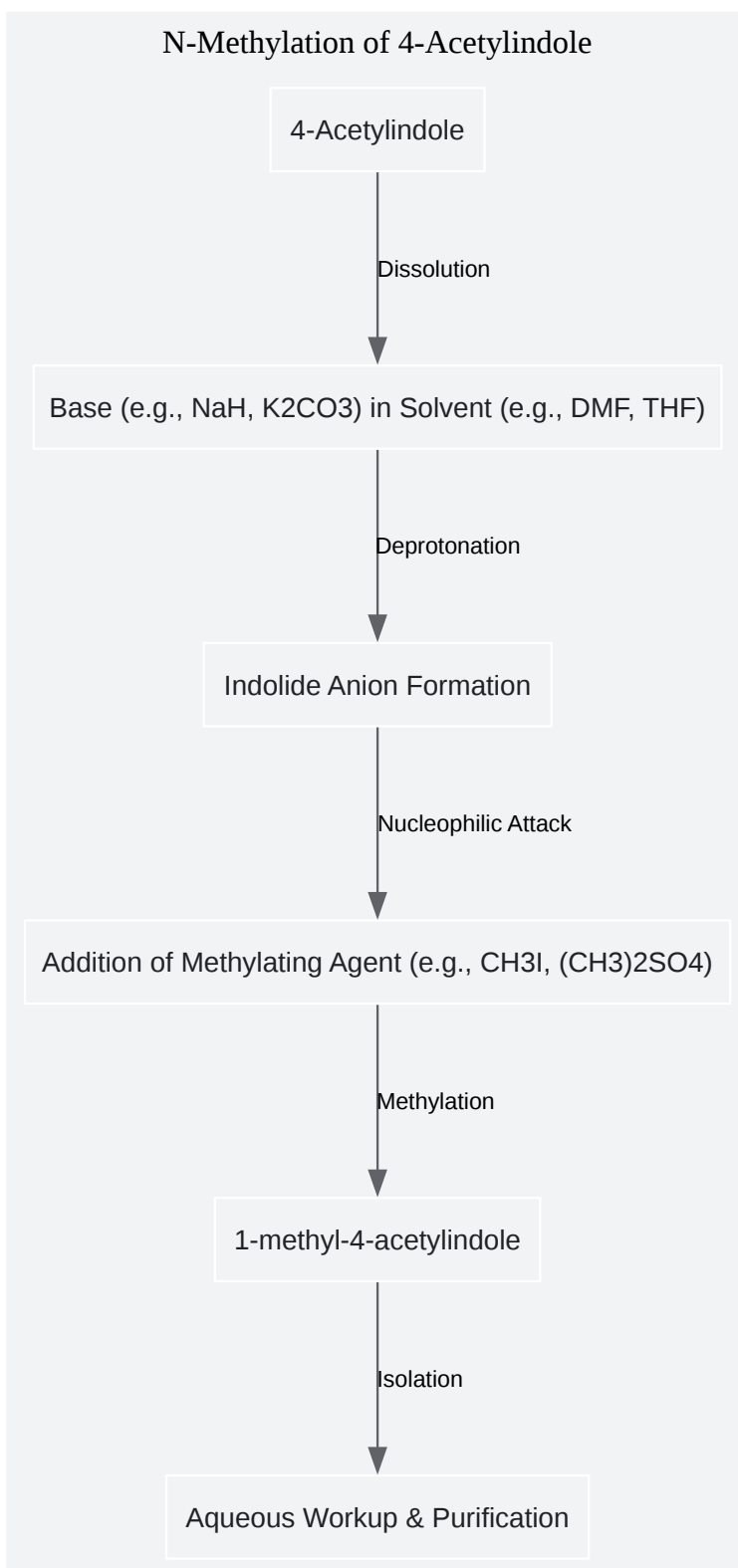
## Synthetic Methodologies

The synthesis of 1-methyl-4-acetylidole can be approached through two primary routes: the N-methylation of a pre-existing 4-acetylidole scaffold or the construction of the methylated indole ring system via a Fischer indole synthesis.

## N-Methylation of 4-Acetylidole

This is a direct and often high-yielding approach, provided the starting material, 4-acetylidole, is available. The indole nitrogen is deprotonated with a suitable base to form an indolide anion, which then acts as a nucleophile to attack a methylating agent.

Diagram of N-Methylation Workflow



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Caption: Workflow for the synthesis of 1-methyl-4-acetylindole via N-methylation.

## Experimental Protocol: N-Methylation using Methyl Iodide<sup>[2][3]</sup>

This protocol is adapted from general procedures for the N-methylation of indoles.

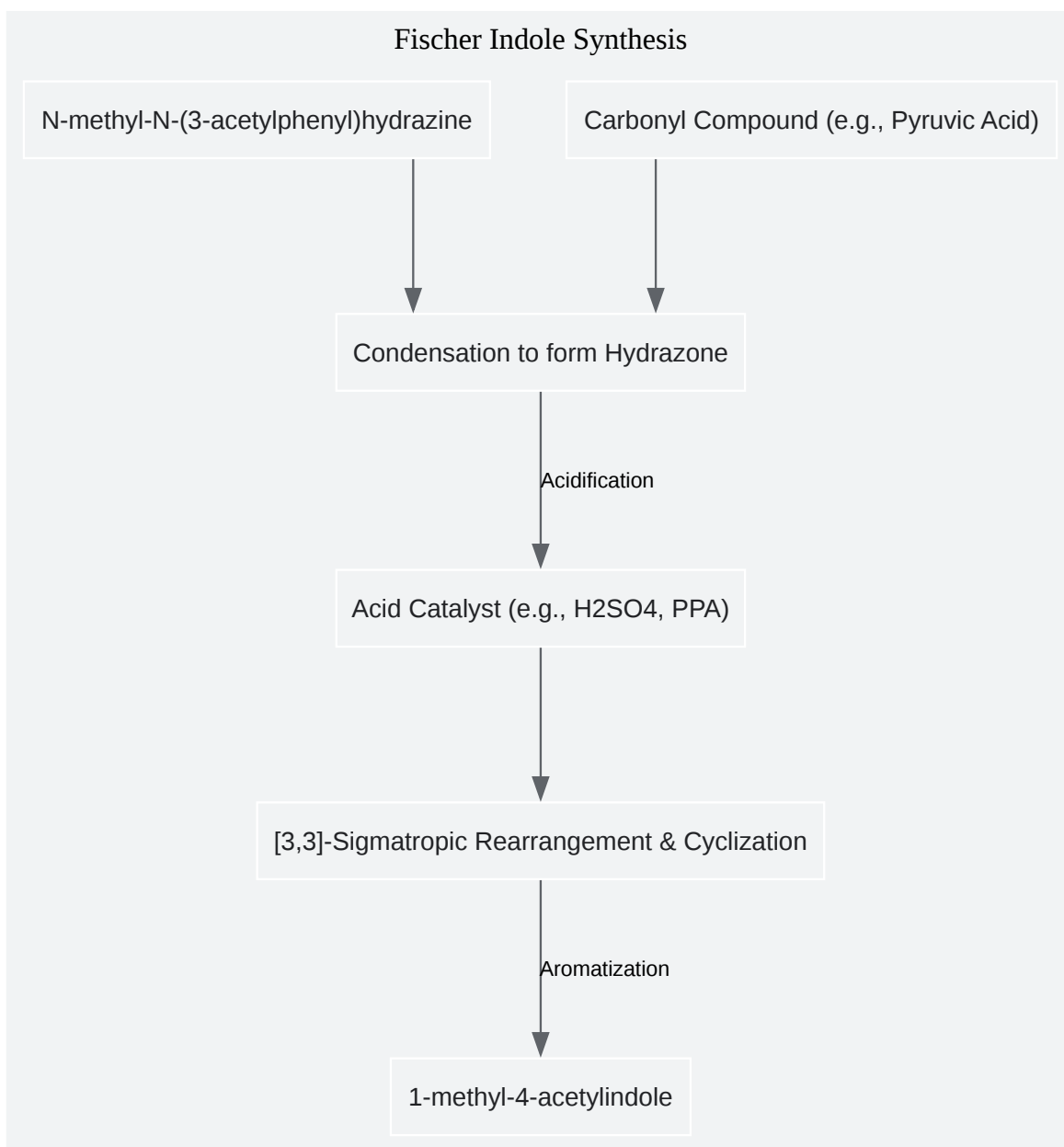
- **Preparation:** To a solution of 4-acetylindole (1.0 eq) in anhydrous N,N-dimethylformamide (DMF) or tetrahydrofuran (THF) under an inert atmosphere (e.g., nitrogen or argon), add sodium hydride (NaH, 1.2 eq, 60% dispersion in mineral oil) portion-wise at 0 °C.
- **Anion Formation:** Allow the reaction mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 1 hour. The evolution of hydrogen gas should cease, indicating the formation of the indolide anion.
- **Methylation:** Cool the reaction mixture back to 0 °C and add methyl iodide (CH<sub>3</sub>I, 1.5 eq) dropwise.
- **Reaction:** Allow the reaction to warm to room temperature and stir for 3-5 hours, monitoring the progress by Thin Layer Chromatography (TLC).
- **Quenching and Extraction:** Upon completion, carefully quench the reaction by the slow addition of water. Extract the aqueous layer with ethyl acetate (3 x 50 mL).
- **Washing and Drying:** Combine the organic layers and wash with brine, then dry over anhydrous sodium sulfate (Na<sub>2</sub>SO<sub>4</sub>).
- **Purification:** Filter off the drying agent and concentrate the solvent under reduced pressure. Purify the crude product by column chromatography on silica gel to afford 1-methyl-4-acetylindole.

**Caution:** Methyl iodide is toxic and a suspected carcinogen. Handle with appropriate personal protective equipment in a well-ventilated fume hood.

## Fischer Indole Synthesis

The Fischer indole synthesis is a classic and versatile method for constructing the indole ring. For 1-methyl-4-acetylindole, this would involve the acid-catalyzed cyclization of the N-methyl-N-(3-acetylphenyl)hydrazine with a suitable carbonyl compound that can provide the remaining two carbons of the pyrrole ring.

## Diagram of Fischer Indole Synthesis Workflow



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Caption: General workflow for the Fischer indole synthesis of 1-methyl-4-acetylindole.

## Experimental Protocol: Fischer Indole Synthesis[4][5][6]

This is a generalized protocol. The specific choice of carbonyl compound and acid catalyst may require optimization.

- **Hydrazone Formation:** A mixture of N-methyl-N-(3-acetylphenyl)hydrazine (1.0 eq) and a suitable ketone or aldehyde (1.1 eq) is dissolved in a suitable solvent like ethanol or acetic acid. The mixture is heated to reflux for 1-2 hours to form the corresponding hydrazone.
- **Cyclization:** After cooling, the solvent is removed under reduced pressure. The crude hydrazone is then added to a pre-heated acid catalyst, such as polyphosphoric acid (PPA) or a mixture of acetic acid and sulfuric acid, at a temperature typically ranging from 80 to 120 °C.
- **Reaction Monitoring:** The reaction is stirred at this temperature for 1-3 hours, with progress monitored by TLC.
- **Workup:** The reaction mixture is cooled and then carefully poured into a beaker of ice water. The resulting precipitate is collected by filtration.
- **Purification:** The crude solid is then dissolved in an organic solvent, washed with a basic solution (e.g., saturated sodium bicarbonate) to neutralize any remaining acid, washed with water, and dried over anhydrous sodium sulfate. The solvent is evaporated, and the product is purified by recrystallization or column chromatography.

## Spectroscopic Characterization

While experimental spectra for 1-methyl-4-acetylindole are not readily available, its  $^1\text{H}$  NMR,  $^{13}\text{C}$  NMR, and mass spectra can be predicted with a high degree of confidence based on data from its isomers and related structures.

### $^1\text{H}$ NMR Spectroscopy

The  $^1\text{H}$  NMR spectrum is expected to show characteristic signals for the aromatic protons of the indole ring, the N-methyl protons, and the acetyl methyl protons.

| Predicted Chemical Shift ( $\delta$ , ppm) | Multiplicity | Integration | Assignment                    |
|--|--------------|-------------|-------------------------------|
| ~7.5-7.8                                   | m            | 3H          | Aromatic protons (H5, H6, H7) |
| ~7.2                                       | d            | 1H          | Aromatic proton (H2)          |
| ~6.8                                       | d            | 1H          | Aromatic proton (H3)          |
| ~3.8                                       | s            | 3H          | N-CH <sub>3</sub>             |
| ~2.6                                       | s            | 3H          | COCH <sub>3</sub>             |

Note: These are estimated chemical shifts and may vary depending on the solvent used. The coupling patterns of the aromatic protons will provide further structural information.

## <sup>13</sup>C NMR Spectroscopy

The <sup>13</sup>C NMR spectrum will show distinct signals for the carbonyl carbon, the aromatic carbons, and the methyl carbons.

| Predicted Chemical Shift ( $\delta$ , ppm) | Assignment          |
|--|---------------------|
| ~198                                       | C=O                 |
| ~138                                       | C7a                 |
| ~130                                       | C3a                 |
| ~125-130                                   | Aromatic CH carbons |
| ~100-110                                   | Aromatic CH carbons |
| ~33  | N-CH <sub>3</sub>   |
| ~28  | COCH <sub>3</sub>   |

Note: These are approximate chemical shifts and are useful for confirming the carbon skeleton of the molecule.

## Mass Spectrometry

In a mass spectrum obtained by electron ionization (EI), the molecular ion peak ( $[M]^+$ ) for 1-methyl-4-acetyindole would be observed at an  $m/z$  of 173. A prominent fragment ion would be expected at  $m/z$  158, corresponding to the loss of a methyl group ( $[M-CH_3]^+$ ). Another significant fragment would likely appear at  $m/z$  130, resulting from the loss of the entire acetyl group ( $[M-COCH_3]^+$ ).

## Chemical Reactivity and Potential Applications

The chemical reactivity of 1-methyl-4-acetyindole is dictated by the indole nucleus and the acetyl substituent. The indole ring can undergo further electrophilic substitution, although the N-methylation and the acetyl group will influence the position of subsequent reactions. The acetyl group itself can undergo various transformations, such as reduction to an alcohol, oxidation, or conversion to other functional groups, providing a gateway to a variety of other derivatives.

The indole scaffold is a key component in many drugs, and derivatives of 1-methyl-4-acetyindole could be explored for a range of biological activities, including but not limited to:

- **Anticancer Agents:** Many indole derivatives exhibit cytotoxic activity against various cancer cell lines.
- **Antimicrobial Agents:** The indole nucleus is found in several compounds with antibacterial and antifungal properties.
- **Central Nervous System (CNS) Active Agents:** The structural similarity of the indole ring to neurotransmitters like serotonin makes it a common motif in drugs targeting the CNS.

## Conclusion

1-methyl-4-acetyindole is a synthetically accessible indole derivative with potential for further chemical exploration and biological evaluation. This guide has provided a detailed overview of its fundamental properties, robust synthetic protocols, and predicted spectroscopic characteristics. While direct experimental data remains to be fully reported in the literature, the information compiled here, based on well-established chemical principles and data from analogous compounds, provides a solid foundation for researchers and scientists working in

the field of medicinal chemistry and drug development. Further investigation into the synthesis and biological activity of 1-methyl-4-acetylindole is warranted to fully elucidate its potential.

## References

- Bruker. (n.d.). Bruker 500 MHz NMR spectrometer.
- Wikipedia. (2024). Fischer indole synthesis. Retrieved from [\[Link\]](#)
- Fischer Indole Synthesis. (n.d.). In Name Reactions in Organic Synthesis.
- ChemSynthesis. (n.d.). methyl 1-acetyl-1H-indole-4-carboxylate.
- Wiley-VCH. (n.d.).
- SciSpace. (2003). Fischer indole synthesis in the absence of a solvent.
- BenchChem. (n.d.). The Fischer Indole Synthesis: A Comprehensive Technical Guide.
- ResearchGate. (n.d.).
- Organic Syntheses. (n.d.). 1-methylindole. Retrieved from [\[Link\]](#)
- The Royal Society of Chemistry. (n.d.).
- BenchChem. (n.d.).
- Juniper Publishers. (2025).
- ResearchGate. (2025).
- SpectraBase. (n.d.). Ethanone, 1-[1-methyl-3-(phenylmethyl)-1H-indol-2-yl]-, oxime - Optional[<sup>13</sup>C NMR].
- Journal of King Saud University - Science. (n.d.).
- Bentham Science Publishers. (2023). Synthesis and Computational Study of Some New 1-(1H-indol-1-yl)
- Royal Society of Chemistry. (n.d.). A General catalyst for Suzuki–Miyaura and Sonogashira reactions....
- BenchChem. (n.d.).
- Sigma-Aldrich. (n.d.). 1-(1-methyl-1H-indol-3-yl)-1-ethanone.
- BenchChem. (n.d.).
- RJPN. (n.d.). Indole: A Promising Scaffold For Biological Activity.
- SciSpace. (2012). Friedel-crafts acylation studies on 3-alkyl-1-(phenylsulfonyl)indoles....
- Sigma-Aldrich. (n.d.). 1-(1-methyl-1H-indol-3-yl)-1-ethanone.
- National Institute of Standards and Technology. (n.d.). N-Acetylindole.
- Master Organic Chemistry. (2018). EAS Reactions (3)
- Journal of the Indian Chemical Society. (n.d.). Tin (IV) chloride catalysed synthesis of di(indolyl)methanes....

- SpectraBase. (n.d.). Ethanone, 1-(4-methoxy-1-methyl-1H-indol-2-yl)-2-(methylsulfonyl)- - Optional[MS (GC)] - Spectrum.
- ScienceDirect. (2018). Design, synthesis, and biological evaluation of 2-(4-(methylsulfonyl) phenyl)
- PubMed. (n.d.).
- Sigma-Aldrich. (n.d.). 1-(1-Methyl-1h-pyrazol-4-yl)-ethanone.
- National Institute of Standards and Technology. (n.d.). Ethanone, 1-(1-methyl-1H-pyrrol-2-yl)-.
- ResearchGate. (n.d.).
- PubMed. (2024). Design, Synthesis, and Biological Evaluation of 1,4-Dihydropyridine-Indole as a Potential Antidiabetic Agent....
- MDPI. (2021). Design, Synthesis and In-Vitro Biological Evaluation of Antofine and Tylophorine Prodrugs....
- Royal Society of Chemistry. (n.d.).

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- [3. rsc.org \[rsc.org\]](#)
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- [5. prepchem.com \[prepchem.com\]](#)
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